molecular formula C10H14S B146185 4-tert-Butylthiophenol CAS No. 2396-68-1

4-tert-Butylthiophenol

Cat. No.: B146185
CAS No.: 2396-68-1
M. Wt: 166.29 g/mol
InChI Key: GNXBFFHXJDZGEK-UHFFFAOYSA-N
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Description

4-tert-Butylthiophenol is an organic compound characterized by a thiophene ring attached to a tert-butyl group and a hydroxyl group. This molecular structure imparts stability and reactivity to the compound. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, methanol, and ether. The compound is known for its distinct thiol-like odor, making it valuable in fragrance development and odorant additives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylthiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a thiolating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of 4-tert-butylbenzenesulfonyl chloride with sodium sulfide or other thiolating agents. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylthiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butylthiophenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzenethiol
  • 4-Isopropylbenzenethiol
  • 2-Naphthalenethiol
  • 4-Methylbenzenethiol
  • 4-tert-Butylbenzyl mercaptan
  • Benzyl mercaptan
  • 2-Methyl-2-propanethiol
  • 2-Phenylethanethiol
  • Thiophenol
  • Triphenylmethanethiol

Uniqueness

4-tert-Butylthiophenol is unique due to its specific molecular structure, which imparts distinct stability and reactivity. Its thiol-like odor and solubility in organic solvents make it valuable in fragrance development and organic synthesis. Additionally, its versatility in undergoing various chemical reactions and its applications in multiple industries highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

4-tert-butylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXBFFHXJDZGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Source PubChem
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DSSTOX Substance ID

DTXSID9048196
Record name 4-tert-Butylbenzenethiol
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Molecular Weight

166.29 g/mol
Source PubChem
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CAS No.

2396-68-1
Record name 4-tert-Butylthiophenol
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Synthesis routes and methods I

Procedure details

A mixture of 1285 grams (5.8 moles) of tert-butyl 4-(tert-butyl)phenyl sulfide (from replicates of EXAMPLE III) 1040 grams (9.5 moles) of thiophenol, and 350 grams of boron trifluoride-phosphoric acid complex was heated slowly to 90° C. The reaction mixture was stirred at 90° C. for four hours, cooled to 25° C., the organic layer was separated from the lower catalyst layer and added to 500 ml of toluene. This toluene solution was washed five times with 1000-ml portions of water, dried with magnesium sulfate, and then concentrated in vacuo. The residue was distilled through a 10-tray column to give 1250 grams (65% yield) of p-(tert-butyl)thiophenol, b.p. 58°-60°/1.0 mm. The nmr spectrum supported the proposed structure. A residue of 285 grams of 4-(tert-butyl)phenyl tert-butyl sulfide was obtained.
Quantity
1285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1100 grams (10.0 moles) of thiophenol, and 300 grams of boron trifluoride-phosphoric acid complex was slowly added, with stirring, 620 grams (10.9 moles) of isobutylene at 0° C. After addition was complete the mixture was stirred at 0°-10° C. for two hours. The mixture was then heated to 70° C. and stirred at 70°-75° C. for two hours. The reaction mixture was cooled to 25° C. and the organic layer was separated from the lower catalyst layer and added to 500 ml of toluene. The toluene layer was washed four times with 1000-ml portions of water and then dried with magnesium sulfate. The toluene was evaporated from the mixture in vacuo and the residue was distilled in a 10-tray column to give 1120 grams of 4-(tert-butyl)thiophenol, b.p. 58°-60°/1.00 mm (yield 68%). The nmr spectrum agreed with the structure. The residue from the above distillation was 470 grams of tert-butyl 4-(tert-butyl)phenyl sulfide. Neuworth et al (1963) report b.p. 120°/20 mm for 4-(tert-butyl)thiophenol.
Quantity
1100 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-tert-Butylbenzenethiol?

A1: The molecular formula of 4-tert-Butylbenzenethiol is C10H14S, and its molecular weight is 166.28 g/mol.

Q2: What spectroscopic techniques are typically employed for characterizing 4-tert-Butylbenzenethiol?

A2: Researchers commonly utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to characterize 4-tert-Butylbenzenethiol. These techniques provide valuable information about the compound's structure, purity, and composition. [, , ]

Q3: How does the presence of the tert-butyl group in 4-tert-Butylbenzenethiol influence its stability and compatibility with other materials?

A3: The bulky tert-butyl group in 4-tert-Butylbenzenethiol introduces steric hindrance, which can impact its interactions with other molecules and surfaces. This steric effect can influence its packing in the solid state, potentially affecting its melting point and volatility. Additionally, the electron-donating nature of the tert-butyl group can influence the electron density of the thiol group, potentially affecting its reactivity in chemical reactions and interactions with metal surfaces. [, , ]

Q4: What is the role of 4-tert-Butylbenzenethiol in ligand exchange reactions involving gold nanoclusters?

A4: 4-tert-Butylbenzenethiol acts as a ligand in ligand-exchange reactions with gold nanoclusters. Its bulky nature and ability to coordinate with gold atoms enable it to displace existing ligands and induce structural transformations in these nanoclusters, leading to the formation of new nanoclusters with distinct properties. [, , ]

Q5: Can you elaborate on the specific transformations observed in gold nanoclusters upon ligand exchange with 4-tert-Butylbenzenethiol?

A5: Research has shown that reacting [Au25(SC2H4Ph)18] with 4-tert-Butylbenzenethiol yields [Au23(SPh-tBu)17]0. Similarly, introducing 4-tert-Butylbenzenethiol to a solution of Au38(SCH2CH2Ph)24 nanoclusters results in the formation of Au36(TBBT)24 nanoclusters through a disproportionation mechanism. These transformations highlight the significant influence of ligand exchange on the size and structure of gold nanoclusters. [, ]

Q6: How is computational chemistry employed in studying 4-tert-Butylbenzenethiol and its interactions?

A6: Computational chemistry techniques like Density Functional Theory (DFT) are invaluable in understanding the electronic structure, optical properties, and reactivity of 4-tert-Butylbenzenethiol. For example, DFT simulations help interpret the optical absorption features of gold nanoclusters like Au36(TBBT)24, providing insights into the influence of 4-tert-Butylbenzenethiol on their electronic properties. [, ]

Q7: Are there any specific applications of 4-tert-Butylbenzenethiol in material science?

A7: Yes, 4-tert-Butylbenzenethiol is used in creating self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs are valuable in modifying surface properties like wettability. For instance, researchers have demonstrated reversible photoswitchable wettability in multilayered films incorporating 4-tert-Butylbenzenethiol, paving the way for applications in sensors and microfluidic devices. []

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